Welcome to the BenchChem Online Store!
molecular formula C11H7ClO3 B8731402 2-Naphthalenecarboxylic acid, 4-chloro-3-hydroxy- CAS No. 56961-90-1

2-Naphthalenecarboxylic acid, 4-chloro-3-hydroxy-

Cat. No. B8731402
M. Wt: 222.62 g/mol
InChI Key: FGPKSIXNTNDIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04217273

Procedure details

Example 2 was repeated in every detail except that part of the 2-hydroxy-3-naphthoic acid in the solution thereof was reacted with sodium hypochlorite before addition of the Rosin N solution. Example 3 contained 1% (0.0007 mole), Example 4 contained 2% (0.0014 mole) and Example 5 contained 4% (0.0028 mole) of 10% sodium hypochlorite solution to form, in each case, 1-chloro-2-hydroxy-3-naphthoic acid in situ. The ratio of amino sulfonic acid/coupling component in Examples 2-5 is 1/1.07 (0.0727/0.068 moles).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0028 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Cl:15][O-].[Na+].C1C=CC(/C=C/CO[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)=CC=1>>[Cl:15][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:11]([C:12]([OH:14])=[O:13])[C:2]=1[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Step Three
Name
Quantity
0.0028 mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC2=CC=CC=C12)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.